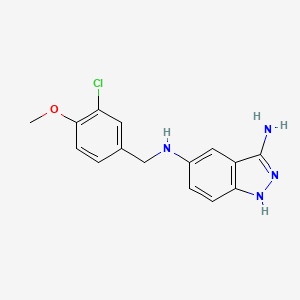

N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine

Description

Properties

Molecular Formula |

C15H15ClN4O |

|---|---|

Molecular Weight |

302.76 g/mol |

IUPAC Name |

5-N-[(3-chloro-4-methoxyphenyl)methyl]-1H-indazole-3,5-diamine |

InChI |

InChI=1S/C15H15ClN4O/c1-21-14-5-2-9(6-12(14)16)8-18-10-3-4-13-11(7-10)15(17)20-19-13/h2-7,18H,8H2,1H3,(H3,17,19,20) |

InChI Key |

JVVQSZCQBKGOCZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)NN=C3N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzyl chloride and indazole.

Nucleophilic Substitution: The 3-chloro-4-methoxybenzyl chloride undergoes nucleophilic substitution with indazole in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to form the intermediate product.

Amination: The intermediate product is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl chloride moiety in intermediates leading to this compound undergoes nucleophilic substitution. For example, in synthetic pathways involving 3-chloro-4-methoxybenzyl chloride, the chlorine atom is replaced by nucleophiles like amines under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub> in DMF) to form secondary amines .

Key Reaction:

Suzuki–Miyaura Cross-Coupling

The indazole core participates in palladium-catalyzed cross-coupling reactions. In related indazole derivatives, Suzuki reactions with boronic acid esters form biaryl structures. For example:

-

Catalyst: PdCl<sub>2</sub>(dppf)<sub>2</sub>

-

Base: Cs<sub>2</sub>CO<sub>3</sub>

-

Solvent: 1,4-Dioxane/H<sub>2</sub>O (1:1)

This reaction introduces aryl/heteroaryl groups at the C-5 position of the indazole, enhancing structural diversity.

Acylation Reactions

The amino groups at positions 3 and 5 undergo acylation. Chloroacetic anhydride reacts with primary amines under alkaline conditions to form amides:

This step is critical for modifying solubility and biological activity .

Nucleophilic Aromatic Substitution

The electron-deficient indazole ring facilitates substitution at the C-3 position. For example, reaction with thiophenols or piperazines under basic conditions replaces leaving groups (e.g., Cl) with sulfur- or nitrogen-containing nucleophiles .

Mechanistic Insights

-

Suzuki Coupling: The reaction proceeds via oxidative addition of Pd(0) to the aryl halide, transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

-

Acylation: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetic anhydride.

Challenges and Optimization

-

Steric Hindrance: Bulky substituents on the benzyl group reduce reaction rates in cross-coupling .

-

Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in generating derivatives for structure-activity relationship (SAR) studies. Further research is needed to explore its full synthetic potential and application scope.

Scientific Research Applications

Pharmaceutical Development

N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine has shown promise in various pharmaceutical applications, particularly in the development of drugs targeting specific diseases. Research indicates that compounds within the indazole class exhibit significant biological activities, including:

- Antitumor Activity : The compound has been studied for its interactions with cancer-related proteins, such as MDM2 and p53, indicating potential as an antitumor agent. Molecular docking studies suggest that it may bind effectively to these targets, enhancing its therapeutic efficacy against certain cancers .

- Kinase Inhibition : The dual amino functionalities may enhance its ability to inhibit specific kinases involved in various signaling pathways, which is crucial for developing treatments for conditions like diabetes and obesity .

The biological activity of this compound can be attributed to its chemical reactivity and the presence of functional groups that allow for interactions with biological macromolecules. Key findings include:

- Binding Affinity : Interaction studies have shown that derivatives of indazole can effectively bind to cellular targets, suggesting a mechanism for their biological effects. This binding capability is essential for drug design and development.

- Structural Comparisons : Related compounds such as 1H-Indazole-3-carboxylic acid and 4-Methylindazole have been compared to this compound in terms of their structural features and biological activities. The unique combination of chloro and methoxy substitutions alongside dual amino functionalities in this compound may enhance its bioactivity compared to these derivatives.

Synthesis and Modification

The synthesis of this compound typically involves several steps that allow for further modifications. These methods enable efficient production while facilitating the exploration of various derivatives for enhanced biological activity. The potential for creating new analogs opens avenues for research into their pharmacological properties .

Mechanism of Action

The mechanism of action of N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine with analogous heterocyclic compounds from the provided evidence, focusing on structural motifs, substituent effects, and physicochemical properties.

Core Structure and Substituent Effects

- Indazole vs. Pyrazole Derivatives (): Pyrazole-carboxamide derivatives (e.g., compounds 3a–3p) share a pyrazole core but differ in substitution patterns. For instance, 3a (C21H15ClN6O) includes a 5-chloro, 4-cyano, and phenyl groups, while 3d (C21H14ClFN6O) features a 4-fluorophenyl substituent . The indazole core in the target compound may confer enhanced π-stacking interactions compared to pyrazoles due to its larger aromatic system. Additionally, the 3,5-diamine groups in the indazole derivative could improve hydrogen-bonding capacity relative to the carboxamide functionality in pyrazole analogs.

Triazole-Thiadiazole Hybrid ():

The compound 3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine (C19H17ClN6O2S) combines triazole and thiadiazole rings with chloro and methoxy substituents . While structurally distinct from indazoles, the shared chloro and methoxy groups suggest similar strategies for modulating lipophilicity and target binding.

Physicochemical Properties

* Hypothetical molecular formula based on structural analysis.

- Melting Points : Pyrazole derivatives (3a–3d ) exhibit melting points between 123–183°C, correlating with their crystalline stability and substituent polarity. The absence of data for the indazole derivative precludes direct comparison, but the methoxy group may lower its melting point relative to chloro-dominated analogs.

- Synthetic Yields : Pyrazole-carboxamides are synthesized via EDCI/HOBt-mediated coupling with yields of 62–71% , suggesting moderate efficiency. If the indazole derivative employs similar coupling strategies, its yield might fall within this range.

Computational and Structural Insights

- Structural comparisons of similar compounds (e.g., pyrazoles) could leverage this tool to analyze bond lengths and intermolecular interactions.

Biological Activity

N5-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine is a synthetic compound belonging to the indazole family, notable for its structural features that include an indazole core with chloro and methoxy substitutions. The compound's unique arrangement of functional groups contributes to its potential biological activities, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 302.76 g/mol . The presence of the chloro and methoxy groups enhances its reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that indazole derivatives, including this compound, exhibit significant antitumor properties. For instance, studies have shown that modifications at the C-5 position of indazole can lead to compounds with potent inhibitory effects on various cancer cell lines. These modifications allow for enhanced binding to kinases, which are critical in cancer progression .

Table 1: Biological Activity Profile of Indazole Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antitumor | TBD | |

| 1H-Indazole-3-carboxylic acid | Anti-inflammatory | 0.44 | |

| 1H-Indazole-3-amino derivatives | Diverse activities | TBD |

The biological activity of this compound can be attributed to its ability to bind effectively to specific cellular targets. Interaction studies have demonstrated that indazole derivatives can modulate pathways involved in cell proliferation and apoptosis. The dual amino functionalities at the 3 and 5 positions may enhance the compound's ability to interact with target proteins, leading to increased biological efficacy.

Case Studies

One notable study synthesized a series of 3,5-disubstituted indazole derivatives and evaluated their antitumor activity through in vitro assays. The findings indicated that specific substitutions significantly enhanced the compounds' potency against various cancer cell lines . Another investigation focused on molecular docking studies, revealing that this compound exhibited strong binding interactions with key proteins involved in tumorigenesis .

Q & A

Q. What are the recommended synthetic routes for N⁵-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of indazole derivatives often involves multi-step protocols, including Vilsmeier–Haack reactions for carbaldehyde intermediates or coupling reactions using EDCI/HOBt for amide bond formation . For N⁵-substituted indazoles, alkylation of the indazole core with 3-chloro-4-methoxybenzyl chloride is a critical step. Optimization strategies include:

- Temperature Control : Maintaining room temperature during coupling to minimize side reactions .

- Solvent Selection : Polar aprotic solvents like DMF enhance reaction efficiency .

- Catalytic Systems : Triethylamine as a base improves nucleophilicity of intermediates .

Yield improvements (e.g., 62–71%) are achievable via preparative thin-layer chromatography and recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of N⁵-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine?

- Methodological Answer : Key techniques include:

- ¹H-NMR : Identifies substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.4–2.6 ppm) and confirms benzyl group integration .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight and functional groups .

- IR Spectroscopy : Detects amine N-H stretches (~3180 cm⁻¹) and carbonyl vibrations (~1636 cm⁻¹) .

Cross-referencing with synthetic intermediates (e.g., pyrazole-carboxamide derivatives) ensures structural fidelity .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding mechanisms of N⁵-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine derivatives?

- Methodological Answer : Computational workflows include:

- Molecular Docking : Screens binding affinities to target proteins (e.g., pancreatic lipase) using software like AutoDock Vina .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic profiles, guiding lead optimization .

For example, pyrazolyl-benzimidazole analogs showed enhanced lipase inhibition in silico, correlating with in vitro assays .

Q. What strategies resolve contradictions between theoretical predictions and experimental bioactivity data for N⁵-substituted indazole diamines?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies:

- Solvent Correction : Incorporate solvation models (e.g., COSMO-RS) in DFT calculations to mimic experimental conditions .

- Dynamic Simulations : Molecular dynamics (MD) simulations assess ligand-protein interactions over time, identifying transient binding modes .

- Crystallographic Validation : Co-crystallization with target proteins (e.g., using SHELX for structure refinement) resolves steric clashes observed in docking .

Q. How do electron-withdrawing groups (e.g., chloro, methoxy) on the benzyl moiety influence the stability and reactivity of N⁵-(3-Chloro-4-methoxybenzyl)-1H-indazole-3,5-diamine?

- Methodological Answer : Substituent effects are critical for synthetic and metabolic stability:

- Electron-Withdrawing Effects : Chloro groups increase electrophilicity at the N⁵ position, enhancing alkylation efficiency but requiring inert atmospheres to prevent hydrolysis .

- Methoxy Groups : Improve solubility via hydrogen bonding but may reduce metabolic stability in vivo .

Stability studies under varying pH and temperature conditions (e.g., accelerated degradation assays) quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.